molecular formula C9H19NO3 B3321114 (S)-tert-Butyl (3-hydroxybutyl)carbamate CAS No. 1311368-95-2

(S)-tert-Butyl (3-hydroxybutyl)carbamate

Cat. No.: B3321114
CAS No.: 1311368-95-2
M. Wt: 189.25 g/mol
InChI Key: IDXKPWMYURAXTA-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (3-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a hydroxybutyl chain, and a carbamate functional group. It is often used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

In animals, 3-HB binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes .

Mode of Action

The compound is metabolized into 3-HB, which then interacts with its targets. Some of these effects are direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted . One of the most important regulatory functions of 3-HB is the inhibition of the activity of histone deacetylases, thus leading to the epigenetic regulation of many genes .

Biochemical Pathways

In animals, 3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material .

Pharmacokinetics

The compound is expected to undergo complete enzymatic hydrolysis following oral intake to release 3-HB . The pharmacokinetics of 3-HB is complicated by a complex absorption process, endogenous production, and nonlinear elimination .

Result of Action

The molecular and cellular effects of the compound’s action are primarily mediated through its metabolite, 3-HB. 3-HB can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . It also shows promising therapeutic properties due to the number of functions of this compound .

Action Environment

It is known that the production of 3-hb, the metabolite of the compound, can be influenced by conditions such as hunger, exercise, and the ketogenic diet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (3-hydroxybutyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-3-hydroxybutylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (3-hydroxybutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(S)-tert-Butyl (3-hydroxybutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a model compound for studying carbamate interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients under specific conditions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the hydroxybutyl chain, making it less versatile in certain reactions.

    ®-tert-Butyl (3-hydroxybutyl)carbamate: The enantiomer of (S)-tert-Butyl (3-hydroxybutyl)carbamate, which may have different biological activities and binding affinities.

    tert-Butyl (2-hydroxyethyl)carbamate: Has a shorter hydroxyalkyl chain, which can affect its reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxybutyl chain and a tert-butyl group. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies.

Properties

IUPAC Name

tert-butyl N-[(3S)-3-hydroxybutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKPWMYURAXTA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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